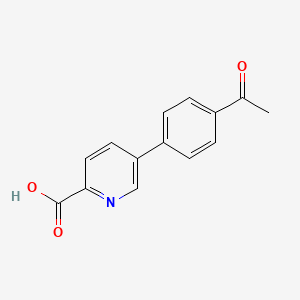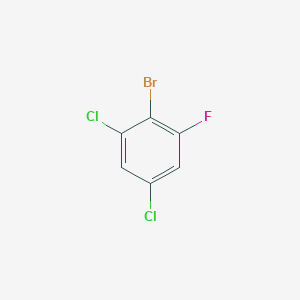
2-Bromo-1,5-dichloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular formula of C6H2BrCl2F and an average mass of 243.889 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,5-dichloro-3-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can significantly affect the properties and reactivity of the molecule.Physical And Chemical Properties Analysis
2-Bromo-1,5-dichloro-3-fluorobenzene is a clear colorless to light yellow liquid . It has a molecular weight of 243.889 Da . It is not likely mobile in the environment due to its low water solubility .Applications De Recherche Scientifique
Synthesis of 2-Fluoro-4-bromobiphenyl
2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been synthesized via a practical pilot-scale method. This method, developed by Qiu et al., overcomes the limitations of previous approaches by using methyl nitrite and 2-fluoro-4-bromoaniline, resulting in a more feasible synthesis for large-scale production despite the handling challenges of methyl nitrite (Qiu et al., 2009).
Brominated Flame Retardants in Indoor Environments
Brominated flame retardants (BFRs) have been extensively studied due to their occurrence in indoor air, dust, consumer goods, and food. A critical review by Zuiderveen et al. highlights the presence of novel brominated flame retardants (NBFRs) in these environments. The review underscores the need for further research on the occurrence, environmental fate, and toxicity of these compounds. The study also reveals significant knowledge gaps for several NBFRs, emphasizing the necessity for improved analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Health Effects of Polybrominated Dibenzo-p-dioxins
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been a subject of extensive research. While the brominated compounds have similar toxicity profiles to their chlorinated counterparts, Birnbaum et al. note that the current exposure data is extremely limited. This represents a significant data gap in assessing the potential risk of these chemicals. The review also mentions the increasing use of brominated flame retardants, which is likely to raise human and wildlife exposure to these compounds (Birnbaum et al., 2003).
Formation of Dioxins and Furans from Brominated Flame Retardants
The formation of both polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs) from the combustion of BFRs is a growing concern. Zhang et al. review the formation mechanisms of these compounds and summarize available emission data from various combustion sources. The review also identifies local factors affecting the formation of PBDD/Fs and mixed PXDD/Fs during the combustion of BFRs. This comprehensive overview stresses the need for a better understanding of the formation and environmental impact of these compounds (Zhang et al., 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propriétés
IUPAC Name |
2-bromo-1,5-dichloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZZUSFPGSBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-dichloro-6-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


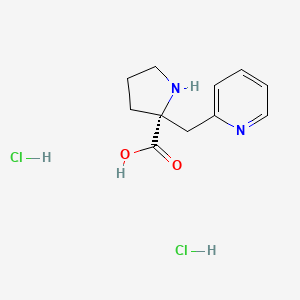
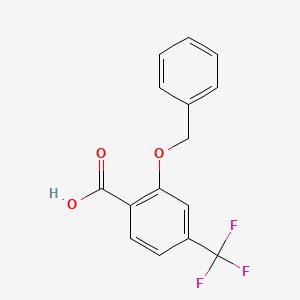
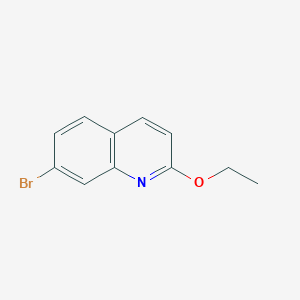


![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)


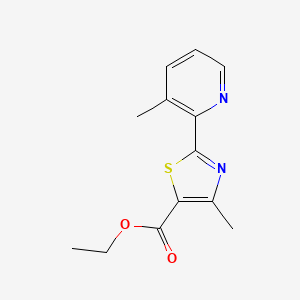
![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)


